![molecular formula C10H14O B14665355 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one CAS No. 39196-52-6](/img/structure/B14665355.png)
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one is a chemical compound with the molecular formula C10H14O. It is also known by the name Carvonecamphor. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound has a molar mass of 150.22 g/mol and exhibits a melting point of 101-104 °C and a boiling point of approximately 215.8 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of a diene with a dienophile in a Diels-Alder reaction, followed by further functionalization to introduce the ketone group at the desired position. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives.
Applications De Recherche Scientifique
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Carvone: A monoterpene ketone with a similar molecular formula but different ring structure.
Menthone: Another monoterpene ketone with a different ring structure and functional groups.
Uniqueness
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
39196-52-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1,2-dimethyltricyclo[3.3.0.02,7]octan-3-one |
InChI |
InChI=1S/C10H14O/c1-9-5-7-3-6(9)4-8(11)10(7,9)2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FHHIHJMGXTYPGG-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3C1(C(=O)CC2C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


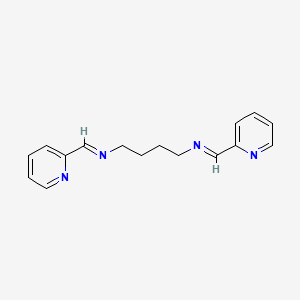
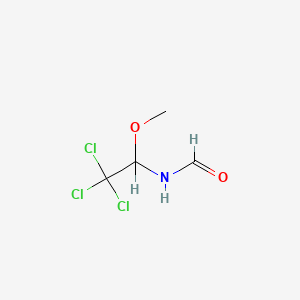
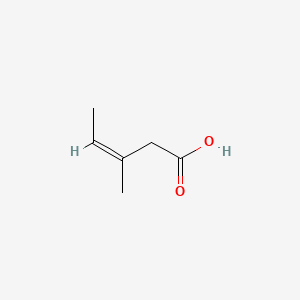
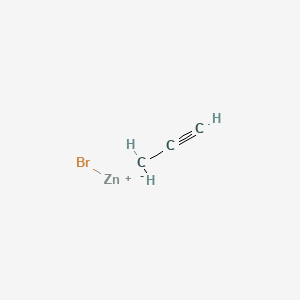
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
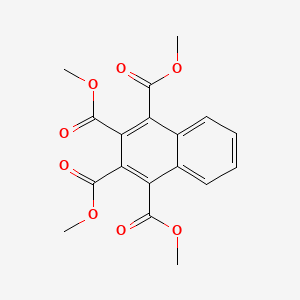
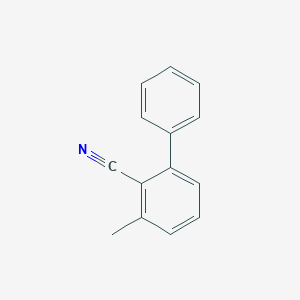
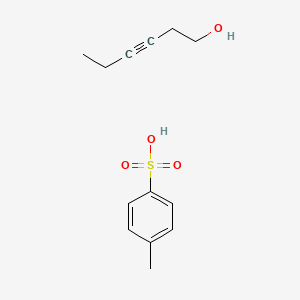
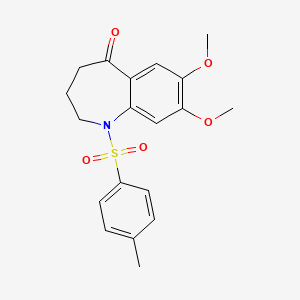
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

